molecular formula C19H22ClNO B8458673 1-(3-Chlorophenoxy)-3-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 89739-09-3

1-(3-Chlorophenoxy)-3-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine

Cat. No.: B8458673
CAS No.: 89739-09-3
M. Wt: 315.8 g/mol
InChI Key: DVOIXRDUSKIDOS-UHFFFAOYSA-N
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Description

1-(3-Chlorophenoxy)-3-propyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a useful research compound. Its molecular formula is C19H22ClNO and its molecular weight is 315.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

89739-09-3

Molecular Formula

C19H22ClNO

Molecular Weight

315.8 g/mol

IUPAC Name

5-(3-chlorophenoxy)-3-propyl-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C19H22ClNO/c1-2-11-21-12-10-15-6-3-4-9-18(15)19(14-21)22-17-8-5-7-16(20)13-17/h3-9,13,19H,2,10-12,14H2,1H3

InChI Key

DVOIXRDUSKIDOS-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=CC=CC=C2C(C1)OC3=CC(=CC=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine of Example 4 (6.4 g, 0.023 mole), 1-bromopropane (5.7 g., 0.047 mole) and sodium bicarbonate (8.4 g, 0.10 mole) in DMF (100 ml) was stirred at 70° C. for three hours. The mixture was concentrated under high vacuum to an oil which was stirred with water then extracted with ether. The ether extracts were washed twice with water and dried (saturated NaCl, anhydrous MgSO4). The solution was filtered, then concentrated to an oil (6.3 g, 86%) which was distilled to yield an oil of 1-(m-chlorophenyloxy)-3-(n-propyl)-2,3,4,5-tetrahydro-3-benzazepine, 190°-210° C./0.1 mm.
Name
1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine of Example 4 (6.4 g, 0.023 mole), 1-bromopropane (5.7 g., 0.047 mole) and sodium bicarbonate (8.4 g, 0.10 mole) in DMF (100 ml) was stirred at 70° C. for three hours. The mixture was concentrated under high vaccum to an oil which was stirred with water then extracted with ether. The ether extracts were washed twice with water and dried (saturated NaCl, anhydrous MgSO4). The solution was filtered, then concentrated to an oil (6.3 g, 86%) which was distilled to yield an oil of 1-(m-chlorophenoxy)-3-(n-propyl)-2,3,4,5-tetrahydro-3-benzazepine, 190°-210° C./0.1 mm.
Name
1-(m-chlorophenoxy)-2,3,4,5-tetrahydro-3-benzazepine
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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